molecular formula C23H19N3O3 B4406876 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Cat. No. B4406876
M. Wt: 385.4 g/mol
InChI Key: YQNNYEPRLDKKAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazones derived from various aldehydes, which can be facilitated by various catalysts including chloramine-T under conditions such as microwave irradiation for efficient cyclization and high yield. For instance, the oxidative cyclization of hydrazones derived from specific benzaldehyde and aryl hydrazines using chloramine-T as an efficient catalyst under microwave irradiation has been reported to yield 1,3,4-oxadiazoles efficiently, indicating a potential pathway for synthesizing derivatives closely related to the compound of interest (Gaonkar, Rai, & Prabhuswamy, 2006).

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole compounds reveals significant stability and unique spatial arrangements. For example, the X-ray crystal structure of certain derivatives has shown that specific moieties are spatially isolated by aromatic moieties, contributing to their stability under ambient conditions. This structural analysis is crucial for understanding the stability and reactivity of the compound (Wang, Pålsson, Batsanov, & Bryce, 2006).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazole derivatives include acylation reactions under microwave irradiation, leading to the formation of substituted 5-methyl- and 5-phenyl-1,3,4-oxadiazoles in high yields. This indicates the compound's potential reactivity towards forming various chemically modified derivatives (Efimova, Artamonova, & Koldobskii, 2008).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives can be deduced from studies on related compounds, where properties such as high stability to long-term storage under ambient conditions have been observed. This suggests that derivatives of the compound may also exhibit similar desirable physical properties, making them suitable for various applications (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives, including their reactivity and stability, are highlighted by their synthesis and structural characterization. The electron-withdrawing effect of the oxadiazole units and the influence of substituents on the chemical reactivity and stability of these compounds have been documented. Such analyses are fundamental in understanding the reactivity patterns and stability of the compound of interest (Wang et al., 2006).

properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-23(28-14-20-25-26-22(29-20)15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)21/h1-4,6,8-10,12H,5,7,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNNYEPRLDKKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=NN=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
Reactant of Route 6
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

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